![molecular formula C11H13BrO2 B12919331 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan CAS No. 916593-46-9](/img/structure/B12919331.png)
3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan is an organic compound that features a furan ring substituted with a butenyl group and a bromoallyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated furan with a butenyl halide.
Addition of the Bromoallyl Ether Moiety: The bromoallyl ether moiety can be added through a nucleophilic substitution reaction, where the hydroxyl group of the butenyl-furan intermediate reacts with 2-bromoallyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and nucleophilic substitution steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The double bonds in the butenyl and bromoallyl groups can be reduced to form saturated derivatives.
Substitution: The bromine atom in the bromoallyl group can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated butenyl and bromoallyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving palladium or other transition metals.
Biology
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Probes: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.
Medicine
Therapeutic Agents: The compound’s potential as a drug candidate makes it of interest for the development of new therapeutic agents.
Diagnostic Tools: The compound can be used in the development of diagnostic tools, particularly those involving imaging or detection of specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
Agriculture: The compound can be used in the development of new agrochemicals, particularly those with herbicidal or pesticidal activity.
Mécanisme D'action
The mechanism by which ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. For example, the furan ring may interact with enzyme active sites, while the bromoallyl group may form covalent bonds with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-((2-Chloroallyl)oxy)but-3-en-1-yl)furan: Similar structure but with a chlorine atom instead of a bromine atom.
®-3-(1-((2-Iodoallyl)oxy)but-3-en-1-yl)furan: Similar structure but with an iodine atom instead of a bromine atom.
®-3-(1-((2-Fluoroallyl)oxy)but-3-en-1-yl)furan: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromoallyl group in ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan makes it unique compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and reactivity can lead to different chemical and biological properties, making this compound particularly interesting for further study.
Propriétés
Numéro CAS |
916593-46-9 |
|---|---|
Formule moléculaire |
C11H13BrO2 |
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
3-[(1R)-1-(2-bromoprop-2-enoxy)but-3-enyl]furan |
InChI |
InChI=1S/C11H13BrO2/c1-3-4-11(14-7-9(2)12)10-5-6-13-8-10/h3,5-6,8,11H,1-2,4,7H2/t11-/m1/s1 |
Clé InChI |
DMHAWKLUGQAEKY-LLVKDONJSA-N |
SMILES isomérique |
C=CC[C@H](C1=COC=C1)OCC(=C)Br |
SMILES canonique |
C=CCC(C1=COC=C1)OCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


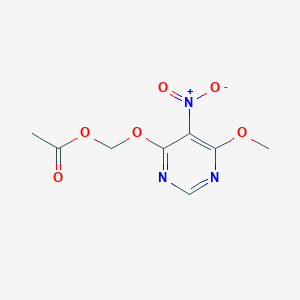
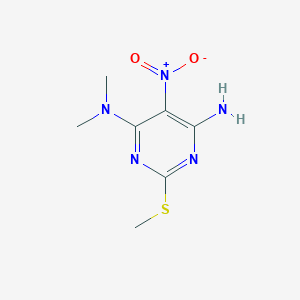
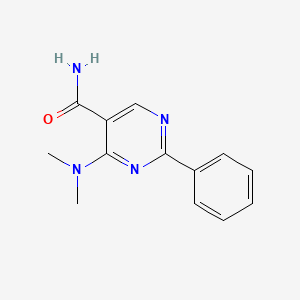
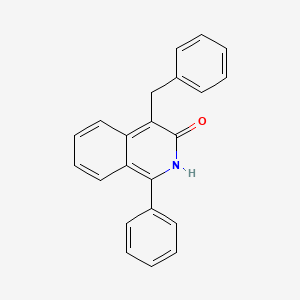
![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
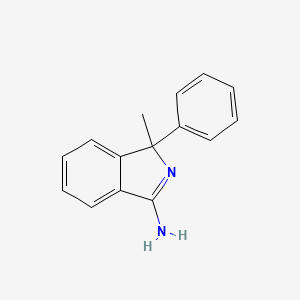
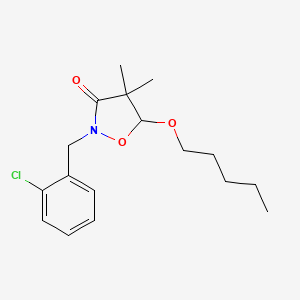

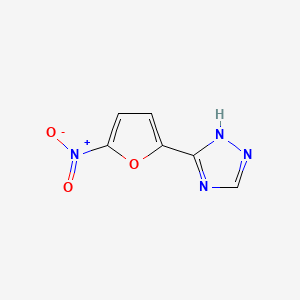
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
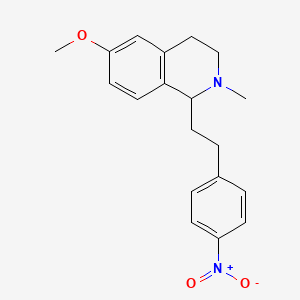
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
